5,6-Dichloro-1H-indazole-3-carbonitrile
Overview
Description
5,6-Dichloro-1H-indazole-3-carbonitrile: is a chemical compound belonging to the indazole family, characterized by the presence of a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
Indazole compounds have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk .
Mode of Action
It can be inferred that the compound may interact with its targets in a way that inhibits their function, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
Based on the known targets of indazole compounds, it can be inferred that the compound may have effects on cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dichloro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions, followed by cyclization to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 5,6-dichloro-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5,6-Dichloro-1H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
5,6-Dichloro-1H-indazole: Lacks the nitrile group but shares the core indazole structure.
5,6-Dichloro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
5,6-Dichloro-1H-indazole-3-methyl: Features a methyl group at the 3-position instead of a nitrile group.
Properties
IUPAC Name |
5,6-dichloro-1H-indazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYROIGJUKKVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693087 | |
Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-39-7 | |
Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloro-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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